

Assessing the Translational Potential of JNJ-47965567: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

JNJ-47965567, a potent and selective antagonist of the P2X7 receptor, has demonstrated significant promise in preclinical studies, offering a potential therapeutic avenue for a range of neurological and inflammatory disorders. This guide provides a comprehensive comparison of **JNJ-47965567** with other notable P2X7 antagonists, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows. An objective assessment of its translational potential is presented, considering both its pharmacological strengths and the challenges that may have impacted its clinical development.

Executive Summary

JNJ-47965567 is a centrally permeable P2X7 receptor antagonist with high affinity for both human and rat receptors.[1][2] Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of central P2X7 in various CNS pathologies.[1] Preclinical studies have shown its efficacy in models of neuropathic pain and mania.[1][3] However, its journey towards clinical application appears to have been halted, a fate shared by other P2X7 antagonists, highlighting the complexities of translating preclinical success in this target class. This guide delves into the data that positioned **JNJ-47965567** as a promising candidate and explores the broader context of P2X7 antagonist development.

Comparative Pharmacological Profile



The following tables summarize the in vitro potency and binding affinity of **JNJ-47965567** in comparison to other well-characterized P2X7 antagonists.

Table 1: In Vitro Potency (pIC50) in Functional Assays

Compound	Human P2X7	Mouse P2X7	Rat P2X7	Macaque P2X7	Dog P2X7
JNJ- 47965567	8.3 ± 0.08[3]	7.5 ± 0.1[3]	7.2 ± 0.08[3]	8.6 ± 0.1[3]	8.5 ± 0.2[3]
A-804598	-	-	-	-	-
A-438079	-	-	-	-	-
AZ-10606120	-	-	-	-	-

pIC50 values represent the negative logarithm of the half maximal inhibitory concentration.

Table 2: Binding Affinity (pKi) from Radioligand Displacement Assays

Compound	Human P2X7	Rat P2X7
JNJ-47965567	7.9 ± 0.07[3]	8.7 ± 0.07[3]
A-804598	8.0 ± 0.04[3]	8.8 ± 0.06[3]
A-438079	7.1 ± 0.08[3]	6.7 ± 0.1[3]
AZ-10606120	8.5 ± 0.08[3]	8.0 ± 0.08[3]

pKi values represent the negative logarithm of the inhibitory constant.

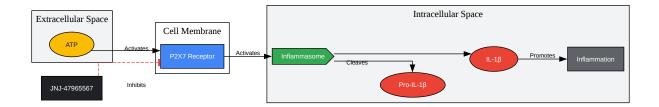
Table 3: In Vitro Potency (pIC50) in Native Systems

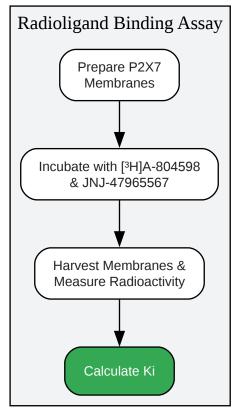
Compound	Human Whole Blood (IL-1β release)	Human Monocytes (IL- 1β release)	Rat Microglia (IL-1β release)	Rat Astrocytes (Calcium flux)
JNJ-47965567	6.7 ± 0.07[3]	7.5 ± 0.07[3]	7.1 ± 0.1[3]	7.5 ± 0.4[3]

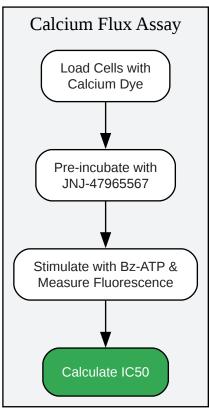


Mechanism of Action: P2X7 Receptor Antagonism

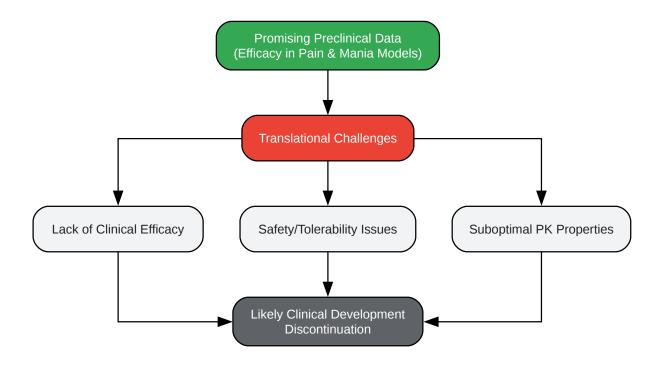
JNJ-47965567 acts as an antagonist at the P2X7 receptor, an ATP-gated ion channel.[1] Under pathological conditions, excessive extracellular ATP can lead to overactivation of P2X7, triggering downstream inflammatory cascades, including the release of pro-inflammatory cytokines like IL-1 β .[4] By blocking this receptor, **JNJ-47965567** can mitigate these inflammatory responses. The mechanism of inhibition has been described as non-competitive, suggesting it binds to an allosteric site on the receptor.[5]











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 To cite this document: BenchChem. [Assessing the Translational Potential of JNJ-47965567: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586329#assessing-the-translational-potential-of-jnj-47965567-studies]

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